Allocryptopine

概要

説明

Allocryptopine is a bioactive isoquinoline alkaloid found in various plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, and Hunnemannia fumariifolia . It is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects .

準備方法

Allocryptopine can be isolated from plant sources or synthesized chemically. The isolation process typically involves acidic water extraction from this compound-rich plants . The synthetic route involves the use of L-tyrosine via the (S)-reticulin pathway, which is common in the biosynthesis of isoquinoline alkaloids . Industrial production methods focus on optimizing yield and purity through advanced extraction and purification techniques.

化学反応の分析

Biotransformation Pathways

Allocryptopine undergoes extensive metabolic transformations in biological systems, primarily involving enzymatic reactions such as glucuronidation, demethylation, and hydroxylation. Key findings from metabolic studies in rats include:

-

Glucuronidation : Metabolites AL9 and AL10 (detected via LC-MS/MS) are formed by glucuronidation at hydroxyl groups on C-9 or C-10 of this compound. These metabolites exhibit characteristic product ions at m/z 356 and 188 .

-

Demethylation : AL11 is generated through ring cleavage at C-2/C-3 and subsequent demethylation at C-9/C-10, resulting in a molecular weight reduction of 12 Da .

-

Hydroxylation : AL13 and AL14 are hydroxylated derivatives, with AL14 showing hydroxylation at C-1, C-4, C-5, or C-6 .

Protein-Binding Interactions

This compound exhibits strong interactions with plasma proteins, particularly human serum albumin (HSA) and α-1-acid glycoprotein (AAG):

-

Binding Affinity :

-

Stoichiometry : Equimolar complexes form with both HSA and AAG, as evidenced by Scatchard plot linearity .

| Protein | Binding Site | ΔGbind (kcal/mol) | Kapp (M⁻¹) |

|---|---|---|---|

| HSA | IIIA | −17.6 | 2.4 × 10⁵ |

| AAG | IIIA | −17.0 | 1.1 × 10⁵ |

Biological Activity-Related Reactions

This compound modulates cellular pathways through redox-sensitive and protein-binding mechanisms:

-

Antioxidant Activity : Inhibits oxidative stress by suppressing intracellular ROS production (5.7-fold reduction) and regulating mitochondrial apoptosis pathways (e.g., upregulating Bcl-2 mRNA) .

-

Anti-Inflammatory Effects : Disrupts CX3CL1–CX3CR1 signaling to inhibit monocyte aggregation, suggesting ligand-receptor binding as a key interaction .

Structural Influence on Reactivity

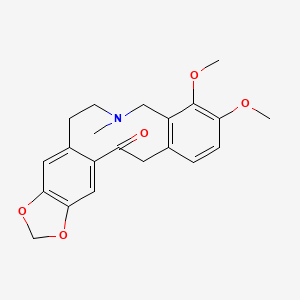

The isoquinoline alkaloid structure of this compound (C21H23NO5) facilitates interactions with biological targets. Key structural features include:

-

Aromatic Rings : Enable π-π stacking with protein-binding pockets .

-

Methoxy and Hydroxyl Groups : Participate in hydrogen bonding and hydrophobic interactions during protein binding .

This synthesis highlights this compound’s diverse chemical reactivity, spanning metabolic transformations, protein interactions, and biological pathway modulation. Further studies on its pharmacokinetics and structure-activity relationships could optimize its therapeutic potential.

科学的研究の応用

Antiarrhythmic Properties

Allocryptopine has shown significant potential as an antiarrhythmic agent. Research indicates that it interacts with multiple ion channels, which may help stabilize cardiac rhythms and reduce repolarization dispersion in animal models of ventricular arrhythmia. Despite its promise, studies highlight a lack of comprehensive data on its toxicology and pharmacokinetics, necessitating further investigation into its clinical efficacy in human patients suffering from arrhythmias .

Neuroprotective Effects

Recent studies have demonstrated this compound's neuroprotective properties. Extracts containing this compound have been shown to suppress oxidative stress-induced neuronal apoptosis by regulating mitochondrial apoptotic pathways and influencing cell cycle dynamics. Specifically, this compound-rich extracts significantly reduced reactive oxygen species (ROS) production and apoptosis rates in neuronal cells, indicating its potential as a novel therapeutic strategy for neuroprotection and cognitive enhancement .

Anti-inflammatory Actions

This compound exhibits notable anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). Network pharmacology approaches have identified this compound's ability to inhibit key inflammatory pathways such as the CX3CL1/GNB5/AKT2/NF-κB signaling pathway. These findings suggest that this compound could improve intestinal barrier function and mitigate IBD symptoms by modulating immune responses .

Antimalarial Activity

This compound has also been studied for its selective activity against Plasmodium falciparum, the parasite responsible for malaria. This compound, along with other alkaloids, was found to possess significant antimalarial properties, making it a candidate for further exploration in malaria treatment strategies .

Potential in Cancer Therapy

The compound's ability to regulate apoptosis and cell cycle progression also positions this compound as a potential candidate for cancer therapy. By inhibiting pathways associated with cell survival and proliferation, this compound may contribute to the development of novel anticancer agents .

Summary of Key Findings

作用機序

Allocryptopine exerts its effects through multiple molecular targets and pathways:

Anti-Inflammatory: Inhibits the CX3CL1–CX3CR1 axis, reducing the phosphorylation of AKT and NF-κB, and decreasing apoptosis.

Anti-Arrhythmic: Modulates ion channels, reducing repolarization dispersion and preventing arrhythmias.

Neuroprotection: Enhances the intestinal barrier and reduces colitis response, providing neuroprotective effects.

類似化合物との比較

Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid. Both compounds share a benzylisoquinoline core but differ in their functional groups. This compound has an additional methoxy group on the aromatic ring, which contributes to its unique pharmacological properties . Other similar compounds include cryptopine and α-fagarine, which also belong to the isoquinoline alkaloid family .

This compound’s unique combination of pharmacological activities and its structural features make it a valuable compound for various scientific and medical applications.

生物活性

Allocryptopine (ALL) is an isoquinoline alkaloid derived from plants in the Papaveraceae family, particularly noted for its diverse biological activities. This article reviews the current understanding of this compound's pharmacological properties, including its anti-inflammatory, neuroprotective, antiparasitic, and antimicrobial effects.

This compound is structurally related to other isoquinoline alkaloids and has been shown to undergo biotransformation in vivo. A study utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-QqTOF MS) identified several metabolites of this compound in rats, revealing its metabolic pathways which include ring cleavage and glucuronidation. The study indicated that this compound was widely distributed across various tissues, albeit at low concentrations, suggesting potential systemic effects following administration .

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it modulates inflammatory pathways by inhibiting the CX3CL1/GNB5/AKT2/NF-κB signaling cascade. This action leads to reduced apoptosis and improved intestinal barrier function, which is particularly relevant in the context of inflammatory bowel disease (IBD). In vitro studies have shown that this compound downregulates pro-inflammatory cytokines and enhances mucosal immune responses .

2. Neuroprotective Properties

This compound exhibits neuroprotective effects by reducing oxidative stress-induced neuronal damage. Studies have reported that it can suppress neuronal apoptosis through the modulation of oxidative stress markers and inflammatory responses in the central nervous system. This suggests potential therapeutic applications in neurodegenerative diseases .

3. Antiparasitic Activity

This compound has been shown to possess selective antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated its effectiveness, indicating a potential role in developing new antimalarial therapies .

4. Antimicrobial Activity

Contrary to some expectations, this compound has been reported to exhibit limited antimicrobial activity when tested against various pathogens. While it did not show significant effects against bacteria like Staphylococcus aureus or Escherichia coli, it remains a subject of interest due to its structural similarities with other more active alkaloids .

Research Findings and Case Studies

特性

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allocryptopine?

A1: this compound has the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. [, , , ]

Q2: What are the key spectroscopic data points for identifying this compound?

A2: this compound can be identified using IR, NMR, and MS spectroscopic methods. [, , , , ] Crystallographic studies have also been conducted to understand its molecular geometry. [, ]

Q3: How does this compound exert its antiarrhythmic effects?

A3: this compound demonstrates antiarrhythmic effects by:

- Inhibiting the transient outward potassium current (Ito): This effect reduces the likelihood of early afterdepolarizations and subsequent arrhythmias. [, , , ]

- Modulating the slow delayed rectifier potassium current (IKs): This contributes to the regulation of cardiac repolarization and reduces the risk of arrhythmias. []

- Reducing late sodium current (INa,Late): By affecting the inactivation of the sodium channel, ALL helps normalize this current, which is often elevated in conditions like hypertension, contributing to arrhythmia. []

Q4: How does this compound impact hepatic fibrosis?

A4: Studies in animal models suggest ALL might have a protective effect against hepatic fibrosis:

- Anti-injury effects on hepatocytes: It may protect liver cells from damage, thus preventing fibrosis. []

- Improving liver function: It has been shown to ameliorate liver enzyme levels, indicating improved liver function. []

- Inhibiting fibrosis progression: Studies show a reduction in fibrosis markers like collagen and hydroxyproline. []

Q5: What is the role of this compound in combating oral squamous cell carcinoma (OSCC)?

A5: this compound shows promising anticancer activity in OSCC by:

- Suppressing cell proliferation: It reduces the viability and growth rate of OSCC cells. []

- Inhibiting epithelial-mesenchymal transition (EMT): It helps maintain the epithelial characteristics of OSCC cells, hindering their transition to a more invasive mesenchymal phenotype. []

- Modulating the Hedgehog signaling pathway: It disrupts this pathway, which plays a crucial role in cancer development and progression. []

- Influencing m6A RNA methylation: ALL affects the methylation of specific genes, such as PTCH1, involved in the Hedgehog pathway, thus impacting cancer cell behavior. []

Q6: How does this compound interact with DNA?

A6: this compound demonstrates DNA intercalating properties, increasing DNA stability as evidenced by an increased melting temperature (Tm). [] Additionally, it shows selective binding affinity towards different G-quadruplex DNA structures, particularly those formed in the human telomere, suggesting a potential role in targeting these structures for anti-cancer therapies. []

Q7: How does this compound contribute to anti-inflammatory effects?

A7: this compound displays anti-inflammatory properties by:

- Targeting the CX3CL1–CX3CR1 axis: This signaling pathway plays a crucial role in inflammatory responses. []

- Modulating GNB5/AKT/NF-κB signaling: By impacting this pathway, ALL can regulate inflammatory responses and cell survival. []

- Influencing apoptosis: It modulates programmed cell death, which plays a role in resolving inflammation. []

Q8: What are the primary metabolic pathways of this compound?

A8: Studies using rat liver S9 fractions have identified several metabolic pathways for ALL:

- Demethylenation of the 2,3-methylenedioxy group: This reaction involves the removal of a methylene group from the molecule. []

- Demethylation of methoxyl groups: Specifically, demethylation occurs at the 9,10-vicinal methoxyl groups. []

- Cleavage of the methylenedioxy group: This reaction breaks down the methylenedioxy ring structure. []

- Hydroxylation: Addition of hydroxyl groups to the molecule has been observed. []

Q9: How does this compound interact with plasma proteins?

A9: this compound binds to human serum albumin (HSA) and α-1-acid glycoprotein (AAG). This binding appears to be spontaneous and stable. []

Q10: What is currently known about the toxicology and safety profile of this compound?

A10: While ALL shows promising biological activities, more research is needed to understand its full toxicological profile, particularly long-term effects. [, ]

Q11: How can this compound be used as a potential alternative to antibiotics?

A11: Studies indicate that dietary supplementation of Macleaya cordata extract (containing ALL and Protopine) can improve growth performance and liver health in broiler chickens. This suggests potential as an alternative to antibiotics in animal feed. []

Q12: What are the challenges and opportunities in developing this compound as a therapeutic?

A12: Further research is necessary to:

Q13: What analytical techniques are used to study this compound?

A13: Common techniques include:

- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS), this method is used for separation, identification, and quantification of ALL and its metabolites. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is utilized for identifying and quantifying this compound in plant extracts. []

- Spectroscopic methods: IR, NMR, and MS are routinely employed for structural characterization and identification. [, , , , ]

- Microdilution assay: Used to determine the minimum inhibitory concentration (MIC) of this compound against microorganisms. []

- Molecular docking: This computational approach helps to predict the binding affinity and interactions of this compound with target proteins. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。